molecular formula C12H20N2O3 B15157307 tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate

tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate

Cat. No.: B15157307
M. Wt: 240.30 g/mol
InChI Key: YEGPPKOCJRTTDV-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate is a carbamate-protected pyrrolidine derivative featuring a reactive acryloyl (prop-2-enoyl) group at the 1-position of the pyrrolidine ring and a tert-butyloxycarbonyl (Boc) group at the 3-position. The Boc group enhances solubility in organic solvents and serves as a protective group for amines during synthetic processes.

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl N-(1-prop-2-enoylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C12H20N2O3/c1-5-10(15)14-7-6-9(8-14)13-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,13,16)

InChI Key

YEGPPKOCJRTTDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a pyrrolidine derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as protection of functional groups, formation of the pyrrolidine ring, and introduction of the enoyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the enoyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products.

Scientific Research Applications

tert-Butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • Acryloyl Group (Main Compound) : The α,β-unsaturated carbonyl system in the acryloyl group enables conjugation and reactivity in nucleophilic additions, making it valuable in polymer chemistry or as a warhead in covalent inhibitors.
  • Aromatic Heterocycles (Pyrimidine, Pyrazine, Pyridine) : These substituents (e.g., ) enhance π-π stacking and hydrogen-bonding interactions, critical for drug-receptor binding. Bromine in may facilitate halogen bonding in protein-ligand interactions .
  • Fluorinated Groups () : The 2-fluorobenzoyl group increases lipophilicity and metabolic stability, common in CNS-active compounds .
  • Amino and Methoxy Groups (): These polar groups improve water solubility and target engagement in biological systems .

Biological Activity

Introduction

Tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H22N2O3
  • Molecular Weight : 254.33 g/mol
  • CAS Number : 1210749-91-9

The biological activity of this compound can be attributed to several key interactions:

  • Target Interaction : The compound interacts with specific molecular targets, potentially modulating their activity.
  • Carbamate Group : The carbamate moiety can protect amines, facilitating selective modifications.
  • Prop-2-enoyl Group : This unsaturated group introduces reactivity, allowing participation in various chemical reactions.
  • Pyrrolidine Framework : The stable pyrrolidine ring enhances the compound’s versatility and reactivity in biological systems.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties against various bacterial and fungal strains. For instance:

Microorganism Activity Observed Reference
E. coliInhibition observed
S. aureusModerate inhibition
C. albicansSignificant inhibition

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that the compound may exert effects on cancer cell lines, contributing to its potential as an anticancer agent:

Cell Line IC50 Value (µM) Reference
Human leukemia cells (CEM)0.13 ± 0.06
Ehrlich’s ascites carcinoma (EAC)Varies by derivative

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of several derivatives similar to this compound, revealing significant activity against both Gram-positive and Gram-negative bacteria, with zone of inhibition values ranging from 10 to 29 mm .
  • Cytotoxicity Assessment : Another research focused on the cytotoxic effects of synthesized compounds on various cancer cell lines, indicating that modifications to the structure could enhance potency against specific targets .

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